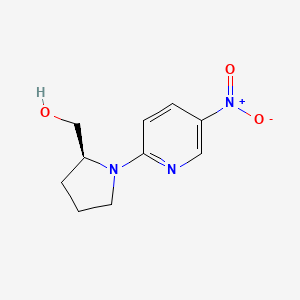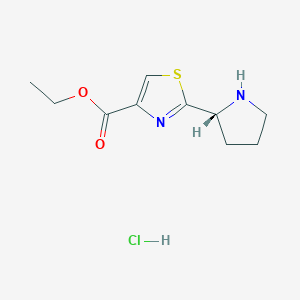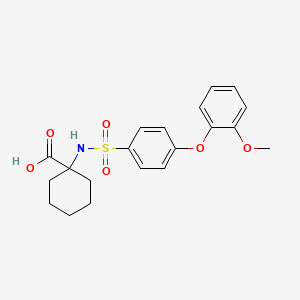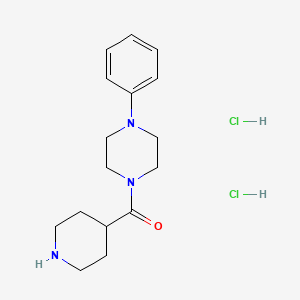
(4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride
説明
(4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride, also known as 4PPM, is a drug-like compound with a variety of potential uses. It is a synthetic compound with a molecular structure consisting of four piperidin-4-yl groups and one phenylpiperazin-1-yl group connected by a methanoic acid group. 4PPM has been studied for its potential applications in areas such as drug synthesis, drug delivery, and drug discovery.
科学的研究の応用
Crystal Structure Analysis
Research has delved into the crystal structure of related compounds, providing insights into molecular configurations and interactions. For instance, the crystal structure of the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone was studied, revealing significant intermolecular hydrogen bonding patterns (Revathi et al., 2015).
Tubulin Polymerization Inhibition in Cancer Research
A significant application is in cancer research, where derivatives of this compound have been found to inhibit tubulin polymerization, a crucial process in cell division. This inhibition is associated with the induction of G2/M phase cell cycle blockade in cancer cells (Prinz et al., 2017).
Acetylcholinesterase Inhibition
Another area of interest is in the design of inhibitors for acetylcholinesterase, an enzyme linked with neurodegenerative diseases. Arylisoxazole‐Phenylpiperazine derivatives have been synthesized, showing potential as acetylcholinesterase inhibitors (Saeedi et al., 2019).
Insecticidal Activity
Additionally, novel piperidine derivatives have shown promising insecticidal activities, particularly against armyworms, showcasing the compound's potential in agricultural applications (Ding et al., 2019).
Synthesis and Structural Optimization
Research also focuses on the synthesis and optimization of these compounds, exploring various structural modifications to enhance their effectiveness in different applications, such as antimicrobial and antitubercular activities (Bisht et al., 2010).
Neuroprotective Activities
Lastly, studies have been conducted to evaluate the neuroprotective effects of certain derivatives, offering potential therapeutic avenues for neurodegenerative diseases (Zhong et al., 2020).
特性
IUPAC Name |
(4-phenylpiperazin-1-yl)-piperidin-4-ylmethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O.2ClH/c20-16(14-6-8-17-9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15;;/h1-5,14,17H,6-13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMODCJOKCHOAHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCN(CC2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661723 | |
| Record name | (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride | |
CAS RN |
1184996-07-3 | |
| Record name | (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



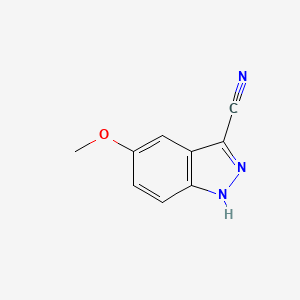
![Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1417893.png)
![2-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1417894.png)

![ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1417899.png)
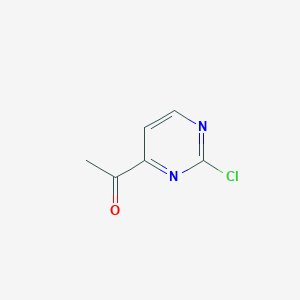
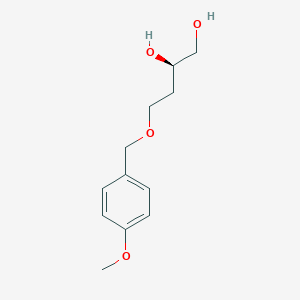

![2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1417907.png)

